molecular formula C3H2F4 B8794692 1,3,3,3-Tetrafluoro-1-propene

1,3,3,3-Tetrafluoro-1-propene

Cat. No.: B8794692
M. Wt: 114.04 g/mol
InChI Key: CDOOAUSHHFGWSA-UHFFFAOYSA-N
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Description

1,3,3,3-Tetrafluoro-1-propene (CAS 29118-24-9), commonly referred to as HFO-1234ze(E) or R-1234ze, is a hydrofluoroolefin (HFO) with the molecular formula C₃H₂F₄ and a molecular weight of 114.041 g/mol. Its trans-configuration (E-isomer) distinguishes it from its cis-isomer (R-1234ze(Z)) in terms of thermodynamic behavior and industrial applicability . Its industrial synthesis involves fluorination and dehydrohalogenation processes, as well as catalytic pyrolysis of methyl chloride and tetrafluoroethylene .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H2F4

Molecular Weight

114.04 g/mol

IUPAC Name

1,3,3,3-tetrafluoroprop-1-ene

InChI

InChI=1S/C3H2F4/c4-2-1-3(5,6)7/h1-2H

InChI Key

CDOOAUSHHFGWSA-UHFFFAOYSA-N

Canonical SMILES

C(=CF)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Refrigeration and Air Conditioning

Overview:
1,3,3,3-Tetrafluoro-1-propene is primarily used as a refrigerant in cooling systems. It was developed to replace older refrigerants like R-134a, which have a high global warming potential (GWP).

Key Properties:

  • Low Global Warming Potential: HFO-1234ze has a GWP of less than 1, making it an environmentally friendly alternative.
  • Zero Ozone Depletion Potential: It does not contribute to ozone layer depletion.

Case Studies:

  • A study comparing low-GWP refrigerants identified HFO-1234ze as an effective drop-in replacement for R245fa in Organic Rankine Cycle applications, demonstrating its efficiency in energy conversion systems .
RefrigerantGWPODPApplication
R-134a14300Refrigeration
HFO-1234ze<10Refrigeration

Blowing Agent for Foams

Overview:
HFO-1234ze is utilized as a blowing agent in the production of foam materials. Its low GWP and non-ozone-depleting characteristics make it suitable for environmentally conscious manufacturing processes.

Applications:

  • Used in polyurethane foam production for insulation and packaging.
  • Effective in creating foams for various consumer products.

Research Insights:
Recent studies have highlighted the effectiveness of HFO-1234ze in foam applications compared to traditional blowing agents .

Aerosol Propellant

Overview:
Due to its favorable properties, this compound is also employed as an aerosol propellant. Its low toxicity and environmental impact align with regulatory standards for aerosol products.

Applications:

  • Used in personal care products (e.g., deodorants).
  • Employed in household cleaning products.

Industrial Chemical Intermediates

Overview:
HFO-1234ze can be functionalized to create various industrial chemicals. Its reactivity allows it to serve as an intermediate in the synthesis of other fluorinated compounds.

Applications:

  • Utilized in the production of specialty chemicals.
  • Acts as a precursor for fluorinated polymers.

Toxicological Safety and Environmental Impact

Safety Assessments:
Recent nonclinical studies have evaluated the safety profile of HFO-1234ze, indicating that it poses minimal risk to human health under typical exposure conditions . The compound's breakdown products have been monitored for environmental impact, particularly regarding trifluoroacetic acid formation during atmospheric degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: R-1234ze(E) vs. R-1234ze(Z)

Property R-1234ze(E) (trans) R-1234ze(Z) (cis)
Critical Temperature 109.4°C 150.2°C
Boiling Point -18.9°C 9.7°C
Vapor Pressure (25°C) 0.58 MPa 0.34 MPa
GWP <1 <1

The trans-isomer (R-1234ze(E)) exhibits lower boiling points and critical temperatures compared to the cis-isomer (R-1234ze(Z)), enhancing its suitability for low-temperature refrigeration. Both isomers share similarly low GWPs, but the E-isomer’s superior thermodynamic efficiency in heat pumps and chillers makes it more commercially prevalent .

2,3,3,3-Tetrafluoro-1-propene (HFO-1234yf)

Property R-1234ze(E) R-1234yf
Molecular Formula C₃H₂F₄ C₃H₂F₄
Fluorine Substitution 1,3,3,3 2,3,3,3
Boiling Point -18.9°C -29.4°C
GWP <1 <1
Primary Application Industrial heat pumps Automotive HVAC systems

Despite identical molecular formulas, the fluorine substitution pattern in R-1234yf (2,3,3,3) results in a lower boiling point (-29.4°C vs. -18.9°C) and higher flammability (classified as A2L), limiting its use in stationary systems. R-1234ze(E), with a milder flammability profile (A1 classification), is preferred for industrial applications requiring higher operational safety .

3,3,3-Trifluoro-1-propene (HFO-1243zf)

Property R-1234ze(E) HFO-1243zf
Molecular Formula C₃H₂F₄ C₃H₃F₃
Boiling Point -18.9°C -30.2°C
GWP <1 3.6
Thermal Conductivity 0.012 W/m·K 0.014 W/m·K

HFO-1243zf, with one fewer fluorine atom, has a slightly higher GWP (3.6) and lower thermal stability compared to R-1234ze(E). Its lower molecular weight contributes to higher volatility but reduced energy efficiency in compression cycles .

Traditional Refrigerants: R-134a and HFC-245fa

Property R-1234ze(E) R-134a HFC-245fa
Molecular Formula C₃H₂F₄ C₂H₂F₄ C₃H₃F₅
GWP <1 1430 1030
Boiling Point -18.9°C -26.3°C 15.3°C
ODP 0 0 0

R-1234ze(E) outperforms R-134a and HFC-245fa in environmental metrics, with a GWP reduction of over 99%. However, R-134a’s lower flammability (A1) and HFC-245fa’s higher critical temperature (154°C) retain niche applications in legacy systems .

Key Research Findings

  • Thermodynamic Performance : Molecular dynamics simulations confirm R-1234ze(E)’s vapor-liquid equilibria align closely with experimental data, validating its use in predictive models for industrial systems .
  • Environmental Impact : Lifecycle assessments highlight R-1234ze(E)’s 98% lower climate impact compared to R-134a, driven by its ultra-low GWP and atmospheric lifetime of 16 days .
  • Safety : R-1234ze(E) exhibits lower toxicity (LC50 > 200,000 ppm) and mild flammability (A1), contrasting with R-1234yf’s A2L classification .

Q & A

Q. What are the primary synthesis routes for 1,3,3,3-tetrafluoro-1-propene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via catalytic gas-phase reactions. A key method involves reacting 1,1,1,3,3-pentafluoropropane (HFC-245fa) with hydrogen chloride over fluorinated alumina or chromium-based catalysts at 280–350°C. Reaction parameters such as temperature, catalyst type (e.g., fluorinated alumina vs. Cr/C), and contact time (1–60 seconds) critically affect isomer selectivity and yield. For instance, fluorinated alumina at 310°C achieves 49 g/2h of trans-1,3,3,3-tetrafluoropropene, while Cr/C at 280°C yields lower quantities . Alternative routes include dehydrohalogenation of chlorinated precursors (e.g., 1,1,1,3,3-pentachloropropane) using HF or KOH .

Q. How do cis and trans isomers of this compound impact its physicochemical properties?

  • Methodological Answer : Isomerism significantly affects boiling points and intermolecular interactions. Trans-1,3,3,3-tetrafluoropropene (b.p. −19°C) is more volatile than cis isomers. Structural differences influence hydrogen-bonding potential and thermodynamic behavior, as shown in molecular dynamics simulations. For example, trans isomers exhibit weaker hydrogen-bonding interactions compared to cis counterparts, altering liquid-phase dynamics and vapor-liquid equilibria . Researchers should use gas chromatography with polar columns or IR spectroscopy to differentiate isomers .

Q. What environmental metrics (e.g., GWP, ODP) are associated with this compound, and how do they compare to legacy refrigerants?

  • Methodological Answer : this compound (HFO-1234ze) has a global warming potential (GWP) <1 (100-year horizon), significantly lower than HFC-134a (GWP 1430). Its ozone depletion potential (ODP) is zero due to the absence of chlorine. Comparative lifecycle assessments require analyzing atmospheric lifetime (~11 days) and radiative efficiency via IR absorption spectra. Researchers should reference IPCC guidelines and experimental data from gas-phase kinetic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize trans-1,3,3,3-tetrafluoropropene yield during catalytic synthesis?

  • Methodological Answer : Optimize catalyst composition and reaction parameters:
  • Catalyst Screening : Fluorinated alumina outperforms activated carbon, achieving 84.5% trans-1-chloro-3,3,3-trifluoropropene (a precursor) at 310°C .
  • Temperature Control : Higher temperatures (350°C) with fluorinated alumina increase dehydrofluorination rates but risk side reactions.
  • Residence Time : Maintain 1–60 seconds to balance conversion and selectivity.
    Use response surface methodology (RSM) to model interactions between variables. Post-reaction distillation at −19°C isolates trans isomers .

Q. What challenges arise in purifying this compound from azeotropic mixtures, and how can they be resolved?

  • Methodological Answer : Azeotropes with chloromethane or HFC-245fa complicate distillation. Solutions include:
  • Extractive Distillation : Use organic extractants (e.g., glymes) to alter relative volatilities. A two-step distillation recovers >99% purity: first isolate trans-1,3,3,3-tetrafluoropropene at −19°C, then separate HFC-245fa/trans-1-chloro-3,3,3-trifluoropropene azeotropes .
  • Membrane Separation : Fluoropolymer membranes exploit differences in permeability between isomers and byproducts .

Q. Which computational methods are effective in predicting the thermodynamic and kinetic behavior of this compound?

  • Methodological Answer :
  • Ab Initio Calculations : Use DFT (e.g., B3LYP/6-311++G**) to model isomer stability and reaction pathways.
  • Molecular Dynamics (MD) : Simulate liquid-phase behavior, including weak hydrogen bonds and librational motions, using force fields parameterized from quantum chemical data .
  • Equation of State (EoS) : Fit experimental PVT data to Helmholtz-energy models for refrigeration cycle simulations .

Q. How do fluorinated copolymers incorporating this compound monomers affect polymer properties?

  • Methodological Answer : Copolymerization with vinylidene fluoride (VDF) via iodine transfer polymerization (ITP) enhances thermal stability and reduces crystallinity. Key steps:
  • Monomer Ratios : Adjust VDF:this compound ratios to tune glass transition temperatures (Tg).
  • Kinetic Analysis : Monitor chain propagation using NMR to quantify monomer incorporation.
    Resulting copolymers exhibit improved solvent resistance and lower dielectric constants compared to PVDF homopolymers .

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